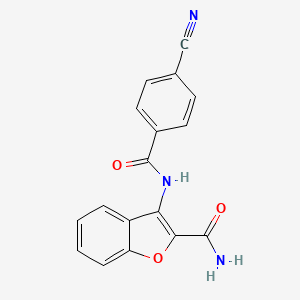

3-(4-Cyanobenzamido)benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-cyanobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c18-9-10-5-7-11(8-6-10)17(22)20-14-12-3-1-2-4-13(12)23-15(14)16(19)21/h1-8H,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJZAWZXHZIXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Cyanobenzamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran core, which is known for its biological significance. The synthesis of 3-(4-Cyanobenzamido)benzofuran-2-carboxamide can be achieved through various methods, including directed C–H arylation and transamidation techniques. These methods allow for the efficient formation of structurally diverse benzofuran derivatives, which are essential for drug discovery .

Biological Activity

3-(4-Cyanobenzamido)benzofuran-2-carboxamide exhibits several biological activities, which can be summarized as follows:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives can inhibit various bacterial strains. For instance, similar compounds have demonstrated significant activity against Mycobacterium tuberculosis .

- Neuroprotective Effects : Research indicates that benzofuran derivatives possess neuroprotective properties. Compounds structurally related to 3-(4-Cyanobenzamido)benzofuran-2-carboxamide have been evaluated for their ability to protect neuronal cells from excitotoxicity .

- Antioxidant Properties : Some studies suggest that these compounds can scavenge reactive oxygen species (ROS), thereby exhibiting antioxidant activity .

The biological mechanisms underlying the activity of 3-(4-Cyanobenzamido)benzofuran-2-carboxamide involve interactions with specific molecular targets:

- Inhibition of Enzymatic Activity : Similar benzamide derivatives have been reported to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes .

- DNA Intercalation : The benzofuran moiety may allow for intercalation between DNA bases, potentially disrupting replication and transcription in cancer cells .

Case Studies and Research Findings

Scientific Research Applications

Benzofuran derivatives, including 3-(4-Cyanobenzamido)benzofuran-2-carboxamide, have been studied for various biological activities such as neuroprotection, anti-inflammatory effects, and antioxidant properties.

- Neuroprotective Effects : Research has shown that certain benzofuran derivatives exhibit significant neuroprotective effects against excitotoxicity in neuronal cells. For instance, a study synthesized several benzofuran-2-carboxamide derivatives and evaluated their protective effects against NMDA-induced neuronal damage. Among these, compounds with specific substitutions demonstrated potent neuroprotective actions comparable to established NMDA antagonists like memantine .

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties. Studies have indicated that some benzofuran derivatives can scavenge reactive oxygen species and inhibit lipid peroxidation in neuronal tissues, which is crucial for protecting against oxidative stress-related neurodegenerative diseases .

Case Studies

Several case studies illustrate the application of 3-(4-Cyanobenzamido)benzofuran-2-carboxamide in drug discovery and development:

- Case Study 1: Neuroprotection : In a study focused on neuroprotective agents, researchers synthesized a series of benzofuran derivatives and tested them in vitro on rat cortical neurons. The findings indicated that specific compounds showed significant protection against NMDA-induced excitotoxicity, suggesting their potential as therapeutic agents for neurodegenerative diseases .

- Case Study 2: Antioxidant Properties : Another investigation assessed the antioxidant capabilities of various benzofuran derivatives, including 3-(4-Cyanobenzamido)benzofuran-2-carboxamide. The study demonstrated that certain substitutions enhanced radical scavenging activity and lipid peroxidation inhibition, supporting the compound's role in mitigating oxidative stress .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of substituents (C3 vs. C5 vs. C7) significantly impacts bioactivity. For example, C5-piperazinyl derivatives are critical for Vilazodone’s serotonin reuptake inhibition , whereas C7-methoxy groups enhance antioxidant properties .

- Electron-Withdrawing Groups: The 4-cyanobenzamido group in the target compound may offer superior metabolic stability compared to chloro () or methyl () substituents due to its strong electron-withdrawing nature.

- Hybrid Structures : Compounds like benzofurocoumarin hybrids () demonstrate that fused ring systems can enhance anti-cancer activity, suggesting opportunities for structural optimization of the target compound.

Q & A

Q. What are the common synthetic routes for 3-(4-cyanobenzamido)benzofuran-2-carboxamide, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step processes, starting with benzofuran-2-carboxylic acid derivatives. Key steps include:

- C-H arylations using palladium catalysts to introduce aromatic substituents.

- Transamidation reactions in a one-pot system to attach the cyanobenzamido group .

- Use of coupling reagents such as BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF to facilitate amide bond formation . Methodological rigor requires strict control of reaction time (4–12 hours), temperature (room temperature), and purification via column chromatography to isolate intermediates.

Q. What structural features of this compound contribute to its bioactivity?

The benzofuran core provides rigidity and π-π stacking capabilities, while the 4-cyanobenzamido group enhances binding affinity to hydrophobic pockets in biological targets. The carboxamide moiety allows hydrogen bonding, critical for interactions with enzymes or receptors . Computational modeling (e.g., DFT calculations) can further validate these interactions .

Q. How is the purity of synthesized 3-(4-cyanobenzamido)benzofuran-2-carboxamide validated in academic settings?

Analytical methods include:

- HPLC (≥98% purity threshold) with UV detection at 254 nm .

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, with δ values cross-referenced against published spectra .

- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Advanced strategies include:

- Continuous flow reactors to enhance reaction control and reduce side products .

- Automated liquid handling systems for precise reagent addition, minimizing human error .

- Design of Experiments (DoE) to identify optimal conditions (e.g., temperature, catalyst loading) through factorial analysis . For example, substituting batch reactors with flow systems improved yields by 15–20% in analogous benzofuran derivatives .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from variations in:

- Compound purity : Impurities ≥2% can skew bioassay results. Rigorous QC protocols (e.g., HPLC, NMR) are essential .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .

- Structural analogs : Subtle modifications (e.g., halogen substitution) drastically alter activity; comparative SAR studies are recommended .

Q. Can this compound serve as a scaffold for developing fluorescent sensors?

Yes. The benzofuran moiety’s conjugated system enables fluorescence properties. In a recent study, a benzofuran-derived sensor exhibited "on-off" fluorescence quenching for Fe³⁺ ions with a detection limit of 1.2 µM. Key modifications included introducing electron-withdrawing groups (e.g., -CN) to enhance selectivity . Theoretical calculations (TD-DFT) supported the mechanistic role of the cyanobenzamido group in metal ion coordination .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular docking (AutoDock Vina) to assess target binding (e.g., kinases, GPCRs).

- ADMET prediction using SwissADME or ADMETLab to evaluate solubility, CYP450 interactions, and blood-brain barrier permeability.

- QSAR models trained on benzofuran derivatives to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.